4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
Overview
Description
4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl.
Synthesis of the Pyrimidine Ring: The acetylated product is then reacted with 3,4-dimethylphenyl isothiocyanate under reflux conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as triethylamine, to form the pyrimidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxo group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The acetylamino and thioxo groups are likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(acetylamino)phenyl]-N-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 4-[4-(acetylamino)phenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
The presence of the 3,4-dimethylphenyl group and the thioxo group in 4-[4-(ACETYLAMINO)PHENYL]-N~5~-(3,4-DIMETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE distinguishes it from similar compounds. These groups contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-acetamidophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-12-5-8-18(11-13(12)2)25-21(28)19-14(3)23-22(29)26-20(19)16-6-9-17(10-7-16)24-15(4)27/h5-11,20H,1-4H3,(H,24,27)(H,25,28)(H2,23,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYLKTZQMSNNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)NC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801108978 | |
Record name | 4-[4-(Acetylamino)phenyl]-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801108978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713104-08-6 | |
Record name | 4-[4-(Acetylamino)phenyl]-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=713104-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Acetylamino)phenyl]-N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801108978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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